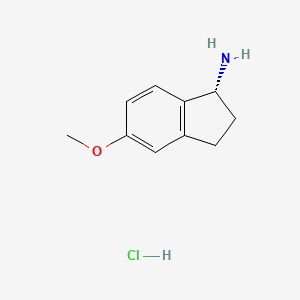
4,4-difluoro-2-hydroxy-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-difluoro-2-hydroxy-2-methylbutanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is known for its unique structural features, including the presence of two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone. It is also referred to as a GSK-3 inhibitor, indicating its potential use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4,4-difluoro-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4,4-difluoro-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes. As a GSK-3 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
4,4-difluoro-2-hydroxybutanoic acid: Lacks the methyl group present in 4,4-difluoro-2-hydroxy-2-methylbutanoic acid.
2-hydroxy-2-methylbutanoic acid: Does not contain fluorine atoms.
4,4-difluoro-2-methylbutanoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a methyl group in its structure. This unique combination contributes to its specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
1824425-67-3 |
|---|---|
分子式 |
C5H8F2O3 |
分子量 |
154.11 g/mol |
IUPAC 名称 |
4,4-difluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H8F2O3/c1-5(10,4(8)9)2-3(6)7/h3,10H,2H2,1H3,(H,8,9) |
InChI 键 |
RKODEFGIEHTHGB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(F)F)(C(=O)O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



